molecular formula C19H21NO3 B12895170 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline

Cat. No.: B12895170
M. Wt: 311.4 g/mol
InChI Key: YIMAOVALMUJOPL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline typically involves the condensation of appropriate benzylamine derivatives with isoquinoline precursors. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the dihydroisoquinoline ring system. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-(3-methoxybenzyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The compound’s structure allows for various modifications, making it a versatile molecule for research and development.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C19H21NO3/c1-21-15-6-4-5-13(9-15)10-17-16-12-19(23-3)18(22-2)11-14(16)7-8-20-17/h4-6,9,11-12H,7-8,10H2,1-3H3

InChI Key

YIMAOVALMUJOPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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